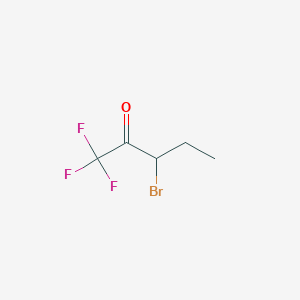
3-Bromo-1,1,1-trifluoropentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,1,1-trifluoropentan-2-one is a type of organic compound . It is used in the preparation of halomethyl ketones and hydrates as fungicides . It behaves as a thiol-reactive trifluoromethyl probe .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions . For instance, it reacts with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate to yield ethyl 2,4-bis (trifluoromethyl)-4-hydroxydihydro-3-furoate .Molecular Structure Analysis
The molecular formula of this compound is C5H6BrF3O . The molecular weight is 219 .Chemical Reactions Analysis
This compound participates in various chemical reactions . For example, it reacts with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate to yield ethyl 2,4-bis (trifluoromethyl)-4-hydroxydihydro-3-furoate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C5H6BrF3O and molecular weight 219 . More detailed properties are not available in the search results.Applications De Recherche Scientifique
3-Bromo-1,1,1-trifluoropentan-2-one has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a reactant in the preparation of pharmaceuticals. Additionally, this compound has been used as a solvent for the extraction of natural products, such as polyphenols, from plant materials. Furthermore, this compound has been used to study the structure and function of proteins and enzymes, as well as to study the mechanism of action of drugs.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,1,1-trifluoropentan-2-one is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This property enables this compound to act as a catalyst in various chemical reactions, such as the production of polymers and the preparation of pharmaceuticals. Additionally, this compound has been shown to interact with proteins and enzymes, which suggests that it may play a role in regulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound can interact with proteins and enzymes, suggesting that it may have an effect on their activity. Additionally, this compound has been shown to have cytotoxic effects in certain cell lines, indicating that it may have an effect on cell metabolism. Finally, this compound has been shown to have antimicrobial properties, suggesting that it may be useful in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-1,1,1-trifluoropentan-2-one has several advantages for use in laboratory experiments. It is a colorless liquid with a low boiling point, making it an ideal solvent for various chemical reactions. Additionally, this compound has been shown to interact with proteins and enzymes, making it useful for studying their structure and function. Finally, this compound has been shown to have antimicrobial properties, making it useful for studying the mechanism of action of drugs.
However, this compound also has some limitations for use in laboratory experiments. It has been shown to have cytotoxic effects in certain cell lines, indicating that it may be toxic to cells. Additionally, this compound is a volatile compound, meaning that it can easily evaporate, making it difficult to work with.
Orientations Futures
For research include exploring the compound’s potential as an antimicrobial agent, investigating its role in regulating protein and enzyme activity, and studying its potential as a catalyst in the production of polymers and pharmaceuticals. Additionally, it will be important to further investigate the compound’s cytotoxic effects in order to better understand its potential toxicity to cells. Finally, further research is needed to understand the mechanism of action of 3-Bromo-1,1,1-trifluoropentan-2-one in order to take full advantage of its potential applications.
Méthodes De Synthèse
3-Bromo-1,1,1-trifluoropentan-2-one can be synthesized by a variety of methods, including nucleophilic substitution, halogenation, and reduction. In a nucleophilic substitution reaction, this compound is produced when a nucleophile, such as a halide, reacts with an electrophile, such as an alkene. Halogenation involves the reaction of a halogen, such as bromine, with an alkene to produce this compound. Finally, this compound can be produced through a reduction reaction, wherein an alkene is reduced to an alcohol.
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-1,1,1-trifluoropentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3O/c1-2-3(6)4(10)5(7,8)9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWCVQHZTNNLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

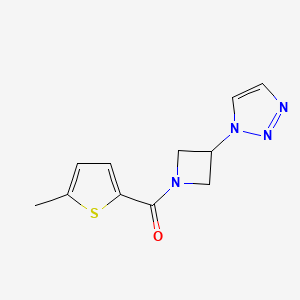
![N-(4-fluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2899376.png)

![4-[(E)-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2899382.png)
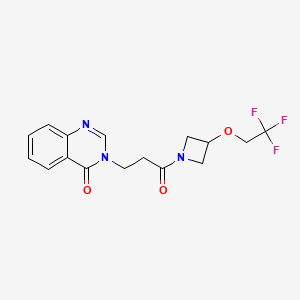


![N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2899390.png)
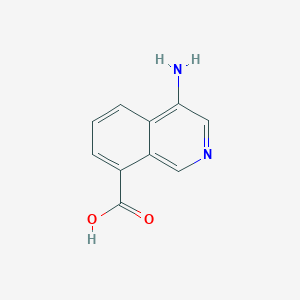
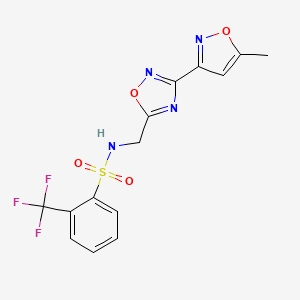
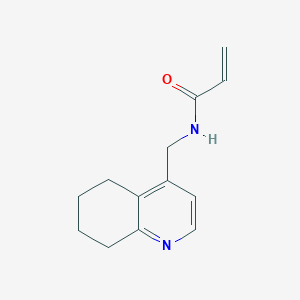
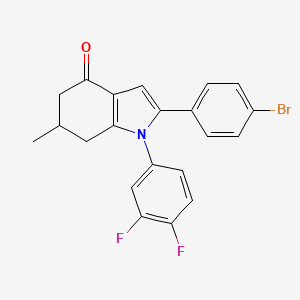
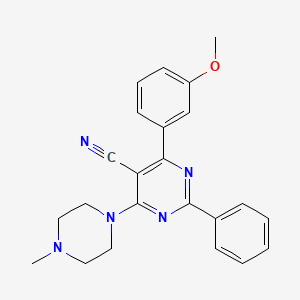
![6-ethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899397.png)